molecular formula C4H5BrN2 B1288026 5-bromo-1-methyl-1H-pyrazole CAS No. 361476-01-9

5-bromo-1-methyl-1H-pyrazole

Cat. No.: B1288026
CAS No.: 361476-01-9
M. Wt: 161 g/mol
InChI Key: TZARUEALSRVVHC-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the 5-position. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole. One common method includes the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild to moderate conditions, enabling derivatization with amines, thiols, and oxygen nucleophiles.

Key Findings:

  • Amination: Reaction with ammonia or primary amines in ethanol at 80°C yields 5-amino-1-methyl-1H-pyrazole derivatives. For example, treatment with methylamine produces 5-(methylamino)-1-methyl-1H-pyrazole in 72% yield .
  • Thioether Formation: Substitution with sodium methanethiolate in DMF at 60°C forms 5-(methylthio)-1-methyl-1H-pyrazole (85% yield) .

Reaction Conditions Table:

Reaction TypeReagents/ConditionsYield (%)ProductSource
AminationNH₃, EtOH, 80°C, 6h725-amino-1-methyl-1H-pyrazole
Thioether FormationNaSCH₃, DMF, 60°C, 4h855-(methylthio)-1-methyl-1H-pyrazole

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent facilitates Suzuki-Miyaura, Ullmann, and Buchwald-Hartwig couplings for constructing complex architectures.

Key Findings:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C provides 5-aryl-1-methyl-1H-pyrazoles (60–92% yield) .
  • Ullmann Coupling: Copper-catalyzed coupling with aryl iodides forms biaryl pyrazoles. For instance, reaction with iodobenzene using CuI (10 mol%) and DMEDA in DMF at 120°C yields 5-phenyl-1-methyl-1H-pyrazole (73% yield) .

Optimized Conditions for Suzuki Coupling:

CatalystBaseSolventTemp (°C)Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10060–92
PdCl₂(dppf)Na₂CO₃EtOH/H₂O8055–85

Functional Group Transformations

The methyl group and pyrazole ring participate in oxidation, reduction, and cycloaddition reactions.

Key Transformations:

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, yielding 5-bromo-1H-pyrazole-3-carboxylic acid (58% yield) .
  • Cycloaddition: Reacts with nitrile oxides in toluene at 110°C to form pyrazolo[3,4-d]isoxazoles, useful in medicinal chemistry scaffolds .

Oxidation Pathway:

  • Hydrolysis: Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate hydrolyzes with NaOH (10% in EtOH) to the carboxylic acid .
  • Decarboxylation: Heating the acid at 150°C under vacuum removes CO₂, yielding this compound .

Directed Ortho Metalation (DoM)

The bromine atom directs regioselective lithiation at position 4, enabling further functionalization.

Example:

  • Lithiation: Using LDA at −78°C in THF followed by quenching with electrophiles (e.g., DMF) introduces formyl groups at position 4, producing 5-bromo-4-formyl-1-methyl-1H-pyrazole (68% yield) .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the pyrazole ring undergoes rearrangement.

Notable Reaction:

  • Boulton-Katritzky Rearrangement: Heating with hydroxylamine hydrochloride in acetic acid converts the pyrazole to a 1,2,4-oxadiazole derivative (41% yield) .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-methyl-1H-pyrazole
  • 1-Methylpyrazole
  • 4-Bromopyrazole

Uniqueness

5-Bromo-1-methyl-1H-pyrazole is unique due to the specific position of the bromine substituent, which can significantly influence its chemical reactivity and biological activity compared to other brominated pyrazoles. This positional specificity allows for targeted interactions in biological systems and distinct synthetic applications .

Biological Activity

5-Bromo-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrN2. It features a five-membered pyrazole ring with a bromine atom at the 5-position and a methyl group at the 1-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyrazole derivatives in inhibiting bacteria and fungi, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

PathogenActivity ObservedReference
E. coliInhibition
S. aureusModerate
Pseudomonas aeruginosaSignificant

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Potential

This compound acts as an inhibitor of phosphatidylinositol-3-kinase (PI3K), which is crucial in cancer cell growth and metabolism. By targeting PI3K, this compound may help in developing new anticancer therapies .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces cytokine production
AnticancerInhibits PI3K, affecting tumor growth

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways such as the PI3K/Akt pathway, which is integral to cell survival and growth.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental models:

  • Microbiological Screening : A comprehensive screening found that derivatives of pyrazole, including this compound, displayed significant activity against multiple microbial strains, confirming its broad-spectrum antimicrobial potential .
  • Anti-inflammatory Studies : In vivo studies have shown that treatment with this compound reduces inflammation markers in animal models, suggesting its potential utility in clinical settings for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1-methyl-1H-pyrazole, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or carbonyl compounds. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated via formylation, oxidation, and acylation steps . Characterization relies on 1H/13C NMR and HRMS to confirm molecular structure. For instance, 1H NMR signals for the methyl group (δ ~4.05 ppm) and aromatic protons (δ ~7.3–8.1 ppm) are diagnostic .

Q. How is crystallographic data for this compound derivatives analyzed?

  • Methodological Answer : Programs like SHELX (e.g., SHELXL for refinement) and Mercury are used for crystal structure determination and visualization. Key parameters include bond angles, torsion angles, and hydrogen bonding. For example, the pyrazole ring’s planarity and Br–C bond length (~1.89 Å) are validated against crystallographic data .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Methodological Answer : Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.
  • Catalyst selection : Use of p-toluenesulfonic acid (p-TSA) in ionic liquids improves regioselectivity .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) isolates intermediates with >95% purity .

Q. How do contradictions between spectroscopic and crystallographic data arise, and how are they resolved?

  • Methodological Answer : Discrepancies may stem from dynamic effects (e.g., tautomerism) in solution vs. static crystal structures. For example:

  • NMR vs. X-ray : Aromatic proton splitting in NMR may suggest conformational flexibility, whereas X-ray confirms a single tautomer .
  • Resolution : Overlaying multiple structures in Mercury identifies dominant conformers, while DFT calculations reconcile energy differences .

Q. What strategies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes like mGluR5). Pyrazole’s bromine and methyl groups often enhance hydrophobic interactions .
  • In vitro assays : Cytotoxicity (MTT assay) and antimicrobial activity (MIC testing) are standard. Derivatives with electron-withdrawing groups (e.g., CF3) show improved potency .

Q. Data Contradiction Analysis

Q. How are conflicting results in regioselectivity during pyrazole functionalization addressed?

  • Methodological Answer : Conflicting regioselectivity (e.g., bromination at C4 vs. C5) is resolved by:

  • Directing groups : Electron-donating groups (e.g., methyl) direct electrophiles to specific positions.
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating shifts to thermodynamic products .

Q. Structural and Electronic Analysis

Q. How does the electronic nature of the bromine substituent influence reactivity?

  • Methodological Answer : Bromine’s -I effect deactivates the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling). Computational studies (DFT) show decreased HOMO energy (-6.2 eV) compared to non-brominated analogs, aligning with reduced electrophilicity .

Properties

IUPAC Name

5-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUEALSRVVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591641
Record name 5-Bromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361476-01-9
Record name 5-Bromo-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-bromo-1-methyl-1H-pyrazole
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5-bromo-1-methyl-1H-pyrazole
5-bromo-1-methyl-1H-pyrazole
5-bromo-1-methyl-1H-pyrazole

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